molecular formula C9H16O B3241289 1,6-Octadiene, 8-methoxy- CAS No. 14543-49-8

1,6-Octadiene, 8-methoxy-

Cat. No.: B3241289
CAS No.: 14543-49-8
M. Wt: 140.22 g/mol
InChI Key: MIJJHRIQVWIQGL-BQYQJAHWSA-N
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Description

1,6-Octadiene, 8-methoxy- is an organic compound with the molecular formula C9H16O. It is characterized by the presence of a methoxy group (-OCH3) attached to the eighth carbon of the 1,6-octadiene chain. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Octadiene, 8-methoxy- can be synthesized through several methods. One common approach involves the reaction of 1,6-octadiene with methanol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the addition of the methoxy group to the eighth carbon of the octadiene chain.

Industrial Production Methods: In an industrial setting, the production of 1,6-octadiene, 8-methoxy- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 1,6-Octadiene, 8-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds in the octadiene chain to single bonds, resulting in saturated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,6-Octadiene, 8-methoxy- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving methoxy groups.

    Medicine: Research into potential pharmaceutical applications, such as drug development, may involve this compound.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,6-octadiene, 8-methoxy- involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing the compound’s reactivity and biological activity. The double bonds in the octadiene chain can also undergo reactions that alter the compound’s structure and function.

Comparison with Similar Compounds

    1,6-Octadiene: Lacks the methoxy group, making it less reactive in certain chemical reactions.

    1,7-Octadiene: Has a different position of the double bonds, leading to different reactivity and applications.

    8-Methoxy-1-octene: Similar structure but with only one double bond, affecting its chemical properties.

Uniqueness: 1,6-Octadiene, 8-methoxy- is unique due to the presence of both the methoxy group and the double bonds in the octadiene chain. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(6E)-8-methoxyocta-1,6-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-3-4-5-6-7-8-9-10-2/h3,7-8H,1,4-6,9H2,2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJJHRIQVWIQGL-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC=CCCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC/C=C/CCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336622
Record name (6E)-8-Methoxy-1,6-octadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14543-49-8, 35702-75-1
Record name 1,6-Octadiene, 8-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014543498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6E)-8-Methoxy-1,6-octadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Nitrogen gas was introduced downflow to a 1″×18″ 316 s.s. hot tube reactor system containing 67 ml of silicon carbide (SiC) at a total rate of 6.2 ml/min. The hot tube reactor was heated to 450° C. at which time 1-methoxyoctane (MO), obtained from hydrogenation of 1-methoxy-2,7-octadiene, was added downflow at 0.1 ml/min. Under these conditions 1-methoxyoctane was converted to a mixture of 1-octene and mixed internal octenes at 3.3% wt conversion with a selectivity to 1-octene of 10 m % and mixed internal octenes of 90 m %.
Quantity
67 mL
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Synthesis routes and methods II

Procedure details

A process for isomerizing 3-methoxy-1,7-octadiene comprising contacting 3-methoxy-1,7-octadiene with methanol and a catalytically effective amount of a catalyst selected from the group consisting of cupric chloride and a mixture of cupric chloride and palladium chloride at a temperature in the range of between about 115° C. and 135° C. and a pressure in the range of between about 75 psig and about 125 psig whereby 8-methoxy-1,6-octadiene is formed.
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[Compound]
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cupric chloride
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[Compound]
Name
cupric chloride
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Name
palladium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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